molecular formula C16H24F3N3O3S B6921374 N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide

Cat. No.: B6921374
M. Wt: 395.4 g/mol
InChI Key: OVBQJVZCRRHGCL-UHFFFAOYSA-N
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Description

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a dimethylamino group, a trifluoroethoxy group, and a pyridine sulfonamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F3N3O3S/c1-22(2)10-12-3-5-13(6-4-12)21-26(23,24)14-7-8-15(20-9-14)25-11-16(17,18)19/h7-9,12-13,21H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBQJVZCRRHGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a dimethylamino group through a nucleophilic substitution reaction. This step often involves the use of dimethylamine and a suitable cyclohexyl halide under basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via an etherification reaction. This step may involve the use of a trifluoroethanol derivative and a suitable leaving group on the pyridine ring.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved through a sulfonylation reaction using a sulfonyl chloride derivative and the functionalized pyridine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroethoxy group and the sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide can be compared with other similar compounds, such as:

    N-[4-(aminomethyl)cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-sulfonamide: Lacks the dimethylamino group, which may affect its chemical reactivity and biological activity.

    N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(ethoxy)pyridine-3-sulfonamide: Lacks the trifluoro group, which may influence its binding affinity and specificity.

    N-[4-[(dimethylamino)methyl]cyclohexyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which may alter its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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